molecular formula C8H12O B2806576 Bicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 62609-34-1

Bicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No. B2806576
CAS RN: 62609-34-1
M. Wt: 124.183
InChI Key: MZICKPWWWFMEFY-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . The compound is also known as norcarane .


Synthesis Analysis

Bicyclo[4.1.0]heptanes, including Bicyclo[4.1.0]heptane-1-carbaldehyde, can be synthesized via the transition metal-catalyzed cycloisomerization of 1,6-enynes . This process involves the use of catalysts such as Pt (II) and Au (I) .


Molecular Structure Analysis

The InChI code for Bicyclo[4.1.0]heptane-1-carbaldehyde is 1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes, including Bicyclo[4.1.0]heptane-1-carbaldehyde, can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring .

Scientific Research Applications

Versatile Synthetic Platform

Bicyclo[4.1.0]heptenes, which include Bicyclo[4.1.0]heptane-1-carbaldehyde, are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain may serve as a thermodynamic driving force for reactions .

Thermal Reactions

Bicyclo[4.1.0]heptenes can undergo thermal reactions . The double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .

Nucleophilic Addition

Bicyclo[4.1.0]heptenes can undergo nucleophilic addition . This process can proceed both with and without opening of the cyclopropyl ring .

Rhodium-Catalyzed Reactions

Bicyclo[4.1.0]heptenes can undergo rhodium-catalyzed reactions . This is another example of how these compounds can be used in various chemical transformations .

Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Synthesis of New Derivatives

The chemistry described in the research can be used to produce a variety of new compounds such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, bicyclo[3.2.2]nonadienes, 1,6,7,9a-tetrahydrocyclohepta[c]pyrans and -pyridines, hexahydroisoquinolines, 4-oxa-6-azatricyclo[3.3.0.0 2,8]octanes, and heterotricyclo[3.3.1.0 2,8]nonanes .

properties

IUPAC Name

bicyclo[4.1.0]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICKPWWWFMEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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